Benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate

CAS No.: 1033436-26-8

Cat. No.: VC7313524

Molecular Formula: C14H16N2O3

Molecular Weight: 260.293

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1033436-26-8 |

|---|---|

| Molecular Formula | C14H16N2O3 |

| Molecular Weight | 260.293 |

| IUPAC Name | benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate |

| Standard InChI | InChI=1S/C14H16N2O3/c15-10-14(18)7-4-8-16(11-14)13(17)19-9-12-5-2-1-3-6-12/h1-3,5-6,18H,4,7-9,11H2 |

| Standard InChI Key | PBMRPELQBJLFNH-UHFFFAOYSA-N |

| SMILES | C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)(C#N)O |

Introduction

Chemical Structure and Physical Properties

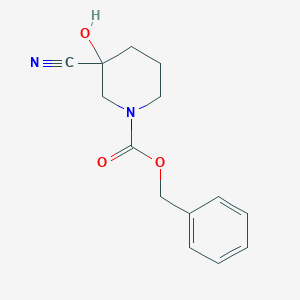

The molecular architecture of benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate is defined by a six-membered piperidine ring with substituents at the 3-position. The compound’s IUPAC name, benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate, reflects its functional groups: a benzyl ester at the 1-position and both cyano (-CN) and hydroxyl (-OH) groups at the 3-position.

Key Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₆N₂O₃ |

| Molecular Weight | 260.29 g/mol |

| LogP (Octanol-Water) | ~1.5 (predicted) |

| Boiling Point | Not well characterized |

| Solubility | Moderate in polar solvents |

The cyano group contributes to the compound’s polarity and reactivity, enabling participation in nucleophilic additions and reductions. The hydroxyl group facilitates hydrogen bonding, influencing solubility and interactions with biological targets. The benzyl ester provides steric bulk and lipophilicity, which may enhance membrane permeability in biological systems.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of benzyl 3-cyano-3-hydroxypiperidine-1-carboxylate typically involves a multi-step approach:

-

Piperidine Functionalization: Starting from piperidine, the 3-position is modified via keto-enol tautomerization or Grignard reactions to introduce the hydroxyl and cyano groups.

-

Esterification: Reaction with benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., sodium bicarbonate) protects the amine group, forming the benzyl ester.

A representative reaction sequence is:

Industrial Manufacturing

Industrial production employs continuous-flow reactors to optimize yield and purity. Key considerations include:

-

Catalytic Efficiency: Use of phase-transfer catalysts to enhance reaction rates.

-

Waste Reduction: Recycling solvents and unreacted starting materials.

-

Quality Control: In-line spectroscopic monitoring (e.g., FTIR, HPLC) to ensure batch consistency.

Chemical Reactivity and Derivative Formation

The compound’s reactivity is driven by its three functional groups:

Oxidation of the Hydroxyl Group

The secondary alcohol at the 3-position can be oxidized to a ketone using agents like Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC). The product, benzyl 3-cyano-3-oxopiperidine-1-carboxylate, is a key intermediate for further functionalization.

Reduction of the Cyano Group

Catalytic hydrogenation (H₂/Pd-C) or hydride reduction (LiAlH₄) converts the -CN group to a primary amine, yielding benzyl 3-amino-3-hydroxypiperidine-1-carboxylate. This derivative is valuable in peptide mimetics and enzyme inhibitor design.

Ester Hydrolysis

Basic hydrolysis (NaOH/H₂O) cleaves the benzyl ester, producing the free carboxylic acid. Acidic conditions (HCl/EtOH) may lead to decarboxylation.

Applications in Research and Industry

Pharmaceutical Intermediate

The compound’s scaffold is utilized in synthesizing:

-

Kinase Inhibitors: Targeting enzymes involved in cancer and inflammatory diseases.

-

Antidepressants: Piperidine motifs are common in serotonin-norepinephrine reuptake inhibitors (SNRIs).

Material Science

The benzyl ester’s stability under radical conditions makes it suitable for polymer cross-linking agents.

Comparison with Related Compounds

| Compound | Key Structural Difference | Applications |

|---|---|---|

| Benzyl 3-cyano-4-hydroxypiperidine-1-carboxylate | Hydroxyl at 4-position | Lower BBB permeability |

| Benzyl 3-amino-3-hydroxypiperidine-1-carboxylate | -CN reduced to -NH₂ | Peptide synthesis |

| 1-Cbz-3-piperidinone | Ketone at 3-position | Precursor to heterocyclic drugs |

Future Research Directions

-

Mechanistic Studies: Elucidate the compound’s interactions with biological targets using X-ray crystallography or NMR.

-

Structure-Activity Relationships (SAR): Modify substituents to optimize pharmacokinetic properties.

-

Green Chemistry: Develop solvent-free or biocatalytic synthesis routes.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume